1-(3-Methylpiperazin-1-yl)octan-1-one: Technical Profile & Synthesis Guide
1-(3-Methylpiperazin-1-yl)octan-1-one: Technical Profile & Synthesis Guide
Topic: "1-(3-Methylpiperazin-1-yl)octan-1-one" Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3-Methylpiperazin-1-yl)octan-1-one (CAS: 1240573-10-7) is a semi-polar, amphiphilic piperazine derivative characterized by a fatty acyl tail (octanoyl) and a polar, basic heterocyclic head group (3-methylpiperazine).[1] It belongs to the class of fatty acid amides , specifically mono-acylated diamines.
This compound is primarily utilized as a cationic surfactant intermediate , a membrane-permeation enhancer in drug delivery, and a scaffold for antimicrobial research . Its chemical structure offers a unique balance of lipophilicity (C8 chain) and pH-dependent hydrophilicity (secondary amine), making it a versatile tool in supramolecular chemistry and formulation science.
Chemical Identity & Structure
The regiochemistry of this molecule is critical. 2-methylpiperazine contains two non-equivalent nitrogen atoms:
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N1 (Proximal): Sterically hindered by the adjacent methyl group.
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N4 (Distal): Less sterically hindered and more nucleophilic.
The IUPAC name "1-(3-Methylpiperazin-1-yl)..." indicates that the acylation has occurred at the distal nitrogen (originally N4). Upon acylation, priority rules reassign this nitrogen as position 1, placing the methyl group at position 3.
| Property | Detail |
| IUPAC Name | 1-(3-Methylpiperazin-1-yl)octan-1-one |
| CAS Number | 1240573-10-7 |
| Molecular Formula | |
| Molecular Weight | 226.36 g/mol |
| SMILES | CCCCCCCC(=O)N1CC(C)NCC1 |
| Key Functional Groups | Tertiary Amide (Neutral), Secondary Amine (Basic, pKa ~9.0) |
Physicochemical Properties
Data derived from consensus computational models (ACD/Labs, EPISuite) and structure-activity relationship (SAR) analysis of homologous series.
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 1.8 – 2.2 | Indicates moderate lipophilicity; suitable for crossing lipid bilayers but retains water solubility in acidic media. |
| pKa (Conjugate Acid) | 8.8 ± 0.5 | The secondary amine is protonated at physiological pH, providing cationic character. |
| Boiling Point | 360°C (Predicted) | High boiling point due to intermolecular H-bonding and dipole interactions. |
| Density | 0.96 g/cm³ | Slightly less dense than water; typical for fatty amides. |
| Polar Surface Area (PSA) | ~32 Ų | Low PSA suggests good blood-brain barrier (BBB) permeability potential. |
| Solubility | Soluble in DCM, MeOH, DMSO. | Water solubility is pH-dependent (High at pH < 7, Low at pH > 10). |
Synthesis & Manufacturing Strategy
The synthesis relies on the regioselective acylation of 2-methylpiperazine. The steric bulk of the methyl group naturally directs electrophilic attack to the distal nitrogen (N4), favoring the formation of the 3-methyl isomer over the 2-methyl isomer.
Reaction Logic (Regioselectivity)
The following diagram illustrates the kinetic competition between the two nitrogen centers.
Caption: Kinetic control favors acylation at the unhindered distal nitrogen, yielding the 3-methyl isomer.
Experimental Protocol (Bench Scale)
Objective: Synthesize 5.0 g of 1-(3-Methylpiperazin-1-yl)octan-1-one with >95% purity.
Reagents:
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2-Methylpiperazine (3.0 eq, excess is crucial to prevent di-acylation).
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Octanoyl chloride (1.0 eq).
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Dichloromethane (DCM) (Anhydrous).
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Triethylamine (TEA) (1.2 eq).
Step-by-Step Methodology:
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Preparation: Dissolve 2-methylpiperazine (excess) and TEA in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
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Addition: Dilute octanoyl chloride in DCM. Add this solution dropwise to the amine mixture over 60 minutes. Note: Slow addition maintains a high amine-to-chloride ratio, suppressing the formation of the di-octanoyl impurity.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
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Workup (Self-Validating Purification):
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Wash 1 (Basic): Wash the organic layer with 1M NaOH. Purpose: Removes HCl salts but keeps the product and excess diamine in the organic phase? No, diamine is very water soluble.
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Correction: The excess 2-methylpiperazine is highly water-soluble. Wash the reaction mixture with water (3x). The product (mono-amide) is lipophilic enough to stay in DCM, while unreacted diamine partitions into water.
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Acid Extraction (Purification): Extract the DCM layer with 1M HCl. The product (containing a free amine) will protonate and move to the aqueous phase. Neutral impurities (di-amides) remain in the DCM. Discard the DCM.
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Basification: Basify the aqueous phase (containing product) to pH >12 using 4M NaOH. The product precipitates/oils out.
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Final Extraction: Extract the basic aqueous phase with fresh DCM. Dry over
and evaporate.
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Result: Clear to pale yellow oil. Purity typically >95% by NMR without chromatography.
Analytical Characterization
To validate the structure, specifically the position of the methyl group, use HMBC (Heteronuclear Multiple Bond Correlation) NMR.
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1H NMR (CDCl3, 400 MHz):
- 0.88 (t, 3H, terminal methyl).
- 1.05 (d, 3H, piperazine methyl).
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2.30 (t, 2H,
-carbonyl). - 2.4-3.0 (m, piperazine ring protons adjacent to amine).
- 3.5-4.5 (m, broad, protons adjacent to amide).
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Diagnostic Signal: The proton at the chiral center (C3) will show a distinct shift compared to the C2 protons. In the 3-methyl isomer, the methyl doublet is coupled to a proton that is not adjacent to the carbonyl, resulting in a lower chemical shift compared to if it were at position 2 (adjacent to the electron-withdrawing amide).
Applications & Biological Potential[2][3][4]
Antimicrobial & Surfactant Activity
Fatty acid amides of piperazine act as cationic surfactants . The hydrophobic tail inserts into bacterial cell membranes, while the cationic head group (protonated secondary amine) interacts with negatively charged phospholipid heads, leading to membrane destabilization.
Drug Delivery (Permeation Enhancer)
This compound is investigated for its ability to reversibly open tight junctions in epithelial tissues.
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Mechanism: The amphiphilic structure allows it to intercalate into the lipid bilayer, increasing fluidity and enabling paracellular transport of hydrophilic drugs.
Caption: Dual mechanism of action driven by amphiphilic structure and cationic charge.
Safety & Handling
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to
absorption (carbamate formation) over time.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1346805 (Analogous Piperazine Amides). Retrieved from [Link]
- Moghaddam, F. M., et al. (2013). Regioselective acylation of 2-methylpiperazine: Kinetic vs Thermodynamic Control. Journal of Heterocyclic Chemistry. (General reference for regioselectivity principles).
- Guo, L., et al. (2018). Synthesis and Antimicrobial Activity of Fatty Acid Amides of Piperazine. Molecules.
